3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
VCID: VC9785905
Molecular Formula: C17H16ClF3N4O
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC9785905.png)
Description |
Overview of the Compound3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound containing a pyrazolo[1,5-a]pyrimidine scaffold. This structure is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biological targets. Key Structural Features:
Medicinal ChemistryCompounds with a pyrazolo[1,5-a]pyrimidine framework have been extensively studied for their pharmacological properties. They are known to exhibit:
Agrochemical ApplicationsThe trifluoromethyl group in such compounds often contributes to pesticidal or herbicidal properties. Similar derivatives are used in plant protection formulations due to their chemical stability and efficacy against pests . Synthesis PathwaysAlthough specific synthesis details for this compound are unavailable, general methods for constructing pyrazolo[1,5-a]pyrimidines include:
Computational StudiesDocking studies against biological targets (e.g., enzymes or receptors) can predict binding affinity and guide further development. Table: Comparison of Related CompoundsThis article provides a foundational understanding of the compound's structure and potential applications. Further experimental data or computational studies are needed to validate its properties and uses comprehensively. |
---|---|
Product Name | 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Molecular Formula | C17H16ClF3N4O |
Molecular Weight | 384.8 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3 |
Standard InChIKey | QDJCMEOEBPHOJU-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl |
PubChem Compound | 20895241 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume